(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile
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Overview
Description
(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and a phenoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde.
Formation of Intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and 3-phenoxybenzaldehyde in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-bromophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
- (Z)-2-(4-methylphenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
- (Z)-2-(4-fluorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile
Uniqueness
(2Z)-2-(4-chlorobenzenesulfonyl)-3-(3-phenoxyphenyl)prop-2-enenitrile is unique due to the presence of the chlorophenyl and phenoxyphenyl groups, which impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-17-9-11-20(12-10-17)27(24,25)21(15-23)14-16-5-4-8-19(13-16)26-18-6-2-1-3-7-18/h1-14H/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZCDYGHNINGMO-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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